4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid
Overview
Description
4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid, also known as MICA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MICA belongs to the class of indazole derivatives and is a promising candidate for the development of new drugs for the treatment of various diseases.
Scientific Research Applications
Organic Synthesis Applications
- Metal-Free Route to Carboxylated 1,4-Disubstituted 1,2,3-Triazoles : A study by J. Das, Santu Dey, & T. Pathak (2019) introduces a metal-free synthesis method for carboxylated 1,4-disubstituted 1,2,3-triazoles, utilizing a methoxycarbonyl-substituted vinyl sulfone. This method affords a variety of new chemical entities, showcasing the versatility of methoxycarbonyl compounds in organic synthesis.
Corrosion Inhibition
- Corrosion Control of Mild Steel : A study conducted by F. Bentiss et al. (2009) demonstrates that 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole acts as an effective corrosion inhibitor for mild steel in hydrochloric acid, reaching an inhibition efficiency of up to 98%. This highlights the potential of methoxycarbonyl and related compounds in protecting metals against corrosion.
Molecular Structure and Properties
- Structural Determination : The structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a compound structurally related to 4-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, was explored both experimentally and theoretically, as reported by O. V. Shtabova et al. (2005). The study detailed synthetic pathways and provided insights into the reactivity and properties of the compound, emphasizing the importance of structural analysis in understanding and utilizing such molecules.
properties
IUPAC Name |
4-methoxycarbonyl-1H-indazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)5-3-2-4-6-7(5)8(9(13)14)12-11-6/h2-4H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVJKVLASYGMJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646449 | |
Record name | 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
393553-44-1 | |
Record name | 4-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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